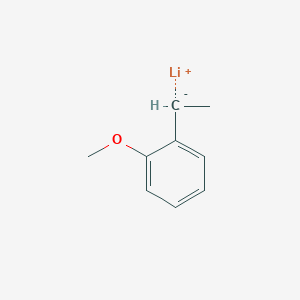
lithium;1-ethyl-2-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;1-ethyl-2-methoxybenzene is an organic compound that combines the properties of lithium with an aromatic ring substituted with an ethyl and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;1-ethyl-2-methoxybenzene can be achieved through several methods. One common approach is the Birch reduction of aromatic rings, where benzene derivatives are reduced using lithium in liquid ammonia in the presence of an alcohol such as ethanol or methanol . This method allows for the selective reduction of aromatic rings to form the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Birch reduction processes. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and crystallization, further enhances the quality of the final compound.
Chemical Reactions Analysis
Types of Reactions
Lithium;1-ethyl-2-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Birch reduction is a key reaction for the synthesis of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium in liquid ammonia is used for Birch reduction.
Substitution: Reagents such as halogens and nitrating agents are used under acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of partially hydrogenated aromatic rings.
Substitution: Formation of ortho and para substituted products.
Scientific Research Applications
Lithium;1-ethyl-2-methoxybenzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of lithium;1-ethyl-2-methoxybenzene involves its interaction with various molecular targets. The compound can undergo electrophilic aromatic substitution, where the methoxy group activates the aromatic ring towards electrophilic attack. This results in the formation of reactive intermediates that can further react to form various products .
Comparison with Similar Compounds
Similar Compounds
Methoxybenzene (Anisole): Similar structure but lacks the ethyl group.
Ethylbenzene: Similar structure but lacks the methoxy group.
Toluene: Similar aromatic ring but with a methyl group instead of methoxy and ethyl groups.
Uniqueness
Lithium;1-ethyl-2-methoxybenzene is unique due to the presence of both ethyl and methoxy groups on the aromatic ring.
Biological Activity
Lithium;1-ethyl-2-methoxybenzene, also known as lithium 1-ethyl-2-methoxybenzene, is a compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article delves into the biological activity of this compound, exploring its interactions with biomolecules, potential therapeutic applications, and relevant case studies.
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| CAS Number | 918131-71-2 |
| Molecular Formula | C9H11LiO |
| Molecular Weight | 142.2 g/mol |
| IUPAC Name | This compound |
| InChI Key | OLFOFCSEEHMRTA-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to undergo electrophilic aromatic substitution due to the presence of the methoxy and ethyl groups on its aromatic ring. This reactivity allows it to interact with various molecular targets, leading to potential therapeutic effects. The compound may also exhibit antioxidant properties, which can mitigate oxidative stress in biological systems .
Antiproliferative Effects
Recent studies have indicated that this compound may possess antiproliferative activity against certain cancer cell lines. For instance, research involving similar compounds has shown that derivatives exhibit significant antiproliferative effects on prostate cancer (PC-3) and breast cancer (MCF-7) cell lines, suggesting a potential for further investigation into this compound's efficacy in oncology .
Case Studies
- Antiproliferative Activity Study :
- Neuroprotective Research :
Comparative Analysis with Similar Compounds
This compound can be compared with other similar compounds to highlight its unique properties:
| Compound | Structure Features | Notable Activities |
|---|---|---|
| Methoxybenzene (Anisole) | Lacks ethyl group | Commonly used as a solvent |
| Ethylbenzene | Lacks methoxy group | Used in industrial applications |
| Toluene | Methyl group instead of methoxy and ethyl groups | Solvent with neurotoxic effects |
Properties
CAS No. |
918131-71-2 |
|---|---|
Molecular Formula |
C9H11LiO |
Molecular Weight |
142.2 g/mol |
IUPAC Name |
lithium;1-ethyl-2-methoxybenzene |
InChI |
InChI=1S/C9H11O.Li/c1-3-8-6-4-5-7-9(8)10-2;/h3-7H,1-2H3;/q-1;+1 |
InChI Key |
OLFOFCSEEHMRTA-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C[CH-]C1=CC=CC=C1OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















